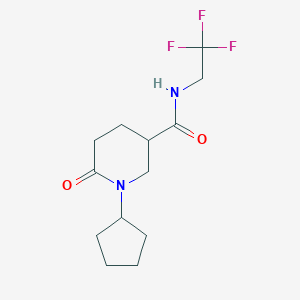
1-cyclopentyl-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide is a synthetic compound that belongs to the class of NMDA receptor antagonists. It is commonly referred to as CPP-115 and has been the focus of scientific research due to its potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
CPP-115 acts as an NMDA receptor antagonist by binding to the glycine site of the receptor. This results in the inhibition of the NMDA receptor, which plays a key role in the development and maintenance of various neurological disorders.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of the neurotransmitter GABA in the brain, which is known to have a calming effect. It has also been found to decrease the levels of the neurotransmitter glutamate, which is known to be involved in the development of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPP-115 is its high selectivity for the glycine site of the NMDA receptor, which makes it a useful tool for studying the role of the NMDA receptor in various neurological disorders. However, one of the limitations of CPP-115 is its relatively short half-life, which makes it difficult to use in long-term experiments.
Orientations Futures
There are several future directions for research involving CPP-115. One area of research is the development of more potent and selective NMDA receptor antagonists based on the structure of CPP-115. Another area of research is the investigation of the potential therapeutic applications of CPP-115 in the treatment of other neurological disorders such as depression and anxiety. Finally, there is a need for further research to fully understand the mechanism of action of CPP-115 and its potential side effects.
Méthodes De Synthèse
CPP-115 is synthesized through a multistep process involving the reaction of cyclopentanone with ethyl 2-bromopropionate to form 1-cyclopentyl-2-ethyl but-2-en-1-one. This intermediate compound is then reacted with trifluoroacetic anhydride to form the trifluoroacetyl derivative. The final step involves the reaction of the trifluoroacetyl derivative with piperidine-3-carboxylic acid to form CPP-115.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, neuropathic pain, and addiction. It has been shown to be effective in reducing seizures in animal models of epilepsy and has also been found to reduce the severity of neuropathic pain.
Propriétés
IUPAC Name |
1-cyclopentyl-6-oxo-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N2O2/c14-13(15,16)8-17-12(20)9-5-6-11(19)18(7-9)10-3-1-2-4-10/h9-10H,1-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOZJXGWUNPOAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CCC2=O)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B6050259.png)
![3-{[(1,3-benzodioxol-5-ylcarbonyl)amino]methyl}-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6050267.png)

![3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one](/img/structure/B6050276.png)
![2-(dimethylamino)-7-[4-(1H-pyrazol-4-yl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6050283.png)
![N-(4-ethoxyphenyl)-N'-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6050287.png)
![5-[(isopropylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B6050288.png)
![1-(3-fluorobenzyl)-5-(1-methyl-1H-imidazol-5-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6050295.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-methoxynicotinamide](/img/structure/B6050319.png)
![4-(4-methoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B6050324.png)
![methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6050329.png)
![6-chloro-4-[(4-methyl-1-piperidinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline](/img/structure/B6050335.png)
![3-allyl-2-hydroxybenzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B6050340.png)
![2-[(4-iodobenzoyl)amino]benzamide](/img/structure/B6050345.png)